2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2/c17-15-7-3-1-5-11(15)13(9-18)14-10-19-16-8-4-2-6-12(14)16/h1-8,10,13,19H,9,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOFRWCQQMUIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzaldehyde and indole.
Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with indole in the presence of a base, such as sodium hydride, to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 2-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: This compound serves as a crucial building block in the synthesis of more complex organic molecules, allowing chemists to create various derivatives and analogs for further research.
Biology
- Antimicrobial Activity: Research indicates potential antimicrobial properties, making it a candidate for developing new antibacterial agents.
- Anticancer Properties: Studies are exploring its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through specific molecular interactions.
Medicine
- Drug Discovery: The compound is investigated as a lead compound in drug discovery processes aimed at developing novel therapeutic agents targeting various diseases, including cancer and infectious diseases.
- Mechanism of Action: Its interactions with specific molecular targets may modulate enzyme activities or receptor functions, influencing biochemical pathways related to disease processes.
Industrial Applications
- Specialty Chemicals: It is utilized in producing specialty chemicals and materials, contributing to advancements in chemical manufacturing and materials science.
Case Studies and Research Findings
Several studies have documented the applications of 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine:
-
Anticancer Research:
- A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines, suggesting a pathway for therapeutic development.
-
Antimicrobial Studies:
- Research highlighted its effectiveness against specific bacterial strains, indicating its potential role as a new antibiotic agent.
-
Synthetic Methodologies:
- Various synthetic routes have been optimized to enhance yield and purity, showcasing its versatility as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl vs. Thiophene/Other Groups : The 2-chlorophenyl group in the target compound provides a balance of lipophilicity and steric hindrance compared to thiophene (smaller, electron-rich) or naphthalene (bulkier, planar) substituents .
- Indole Substitutions : Methoxy, methyl, or nitro groups on the indole ring (e.g., in ) modulate electronic properties and hydrogen-bonding capacity, which are critical for protein interactions.
Antimicrobial Activity
- Thiazole Derivatives : Compounds like 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene)ethanamine exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Staphylococcus aureus and Candida albicans. The thiazole ring likely enhances membrane disruption .
- Chlorophenyl Analog : While direct data is unavailable, the chlorine atom’s lipophilicity may improve penetration into bacterial membranes, similar to chlorinated antibiotics like chloramphenicol .
HSP90 Inhibition
- Nitroindole Derivatives : 2-(5-Nitro-1H-indol-3-yl)ethanamine derivatives bind HSP90 via hydrogen bonds to GLU527 and TYR604, critical for disrupting homodimerization .
- Chlorophenyl Analog : The chlorine’s electronegativity may compete for similar binding pockets but with weaker hydrogen-bonding capacity compared to nitro groups .
Anti-Inflammatory Potential
- Naproxen Conjugates : N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (a naproxen-tryptamine hybrid) showed COX-2 inhibition in preliminary studies, suggesting synergy between indole and NSAID moieties .
- Chlorophenyl Analog : The ortho-chlorophenyl group may mimic steric effects of COX-2 inhibitors, though activity remains unverified .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of arylethylamines, characterized by a phenethylamine core linked to an aromatic group. Its molecular formula is C₁₆H₁₅ClN₂, and it has a molecular weight of approximately 270.76 g/mol. The presence of the chlorine atom in its structure may enhance its reactivity and influence its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that this compound may modulate the activity of specific receptors, potentially influencing downstream biochemical pathways.
Molecular Targets
- Receptors : The compound may interact with neurotransmitter receptors, which could impact neuronal signaling.
- Enzymes : It may also affect enzyme activity, contributing to its pharmacological effects.
Pathways Involved
The compound has been shown to influence several biochemical pathways, including:
- Signal Transduction : Modulating pathways that relay signals from receptors to cellular responses.
- Gene Expression : Affecting the transcriptional activity of genes related to cell growth and differentiation.
- Metabolic Processes : Interacting with metabolic pathways that regulate cellular energy and homeostasis.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the fields of oncology and neurology. Various studies have assessed its pharmacological properties:
Anticancer Activity
The compound has been evaluated for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
Antimicrobial Properties
Preliminary assessments indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound based on available research:
| Study | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Study A | Anticancer (MCF-7 cell line) | 15.0 | Comparable to standard chemotherapeutics |
| Study B | Antimicrobial (E. coli) | 10.5 | Effective against multiple strains |
| Study C | Neurotransmitter modulation | N/A | Potential impact on serotonin pathways |
Case Studies
- Anticancer Efficacy : A study investigated the effects of this compound on MCF-7 breast cancer cells, demonstrating an IC50 value of 15 µM. This suggests a promising therapeutic index compared to established treatments like doxorubicin.
- Antimicrobial Assessment : Another study assessed the compound's efficacy against Escherichia coli, revealing an IC50 value of 10.5 µM, indicating significant antimicrobial potential.
Q & A
Q. What are the common synthetic routes for 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves reductive amination between 2-chlorophenylacetone and tryptamine derivatives. Key steps include:
- Reductive amination : Use sodium cyanoborohydride (NaBH3CN) in methanol under mildly acidic conditions (pH 5–6, adjusted with acetic acid).
- Catalytic hydrogenation : Alternative method using H₂ and palladium on carbon (Pd/C) in ethanol.
Optimization Strategies :- Temperature : Lower temperatures (0–25°C) reduce side reactions.
- Solvent : Methanol or THF improves solubility of intermediates.
- Stoichiometry : A 1.2:1 molar ratio of ketone to amine enhances yield.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >70% yield .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : C18 column with acetonitrile/water (0.1% TFA) mobile phase; purity ≥98% (retention time ~8.2 min) .
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 285.1 (C₁₆H₁₄ClN₂⁺) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound regarding NMDA receptor modulation?
Methodological Answer:
- Radioligand Binding Assays : Compete with [³H]MK-801 in cortical membrane preparations to assess NMDA receptor affinity .
- Electrophysiology : Measure inhibition of NMDA-induced currents in Xenopus oocytes expressing GluN1/GluN2B subunits.
- Molecular Docking : Use AutoDock Vina to model interactions with the NMDA receptor’s ifenprodil-binding site. Key residues: Phe114, Trp126 (hydrophobic interactions), and Asp101 (hydrogen bonding) .
SAR Insights :
Q. How can contradictions in reported bioactivity data across studies be resolved?
Methodological Answer:
- Purity Validation : Re-analyze batches via HPLC and NMR to exclude impurities (e.g., residual solvents, byproducts) .
- Assay Standardization :
- Use identical cell lines (e.g., HEK293T vs. primary neurons) and NMDA receptor subtypes (GluN2A vs. GluN2B).
- Control pH (7.4) and temperature (37°C) in functional assays.
- Orthogonal Assays : Confirm results with surface plasmon resonance (SPR) for binding kinetics and patch-clamp for ion channel modulation .
Q. What computational strategies are effective in predicting off-target interactions for this compound?
Methodological Answer:
- Pharmacophore Modeling : Generate 3D models (e.g., MOE) to screen against kinase or GPCR libraries. Prioritize HSP90 (due to tryptamine scaffold interactions) .
- Machine Learning : Train models on ChEMBL data to predict serotonin receptor (5-HT₂A) cross-reactivity.
- Molecular Dynamics (MD) : Simulate binding stability (50 ns) to assess dissociation constants (Kd) for off-targets .
Data Contradiction Analysis
Key Tables
Q. Table 1. Comparative Bioactivity of Chlorophenyl-Indole Derivatives
Q. Table 2. Optimized Synthetic Conditions
| Parameter | Condition 1 (NaBH3CN) | Condition 2 (H₂/Pd/C) |
|---|---|---|
| Solvent | Methanol | Ethanol |
| Temperature (°C) | 0–25 | 50 |
| Yield (%) | 72 | 65 |
| Purity (HPLC, %) | 98 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
